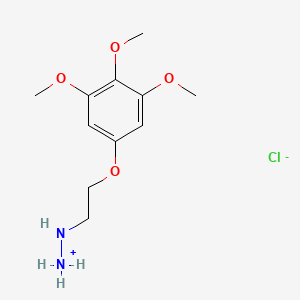
(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to a phenoxyethyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of 3,4,5-trimethoxyphenol with ethylene oxide to form 2-(3,4,5-trimethoxyphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under acidic conditions to yield the desired hydrazine derivative. The final product is obtained as a hydrochloride salt by treating the hydrazine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Azides or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry: In organic synthesis, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazine moiety can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, leading to alterations in their function. The phenoxyethyl moiety can also interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.
類似化合物との比較
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Comparison: Compared to these similar compounds, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the trimethoxyphenoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trimethoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications.
特性
CAS番号 |
69781-90-4 |
|---|---|
分子式 |
C11H19ClN2O4 |
分子量 |
278.73 g/mol |
IUPAC名 |
[2-(3,4,5-trimethoxyphenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C11H18N2O4.ClH/c1-14-9-6-8(17-5-4-13-12)7-10(15-2)11(9)16-3;/h6-7,13H,4-5,12H2,1-3H3;1H |
InChIキー |
DCJNQFXCXJNLFB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)OCCN[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


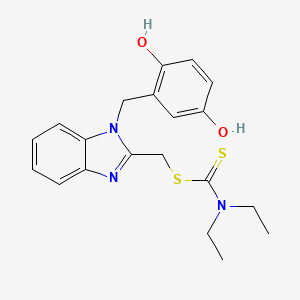

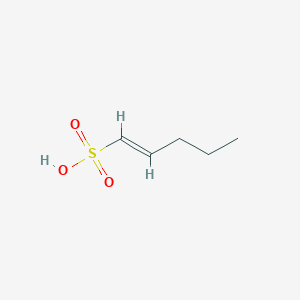
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
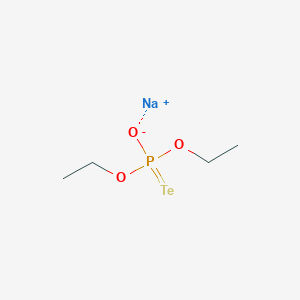

![1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
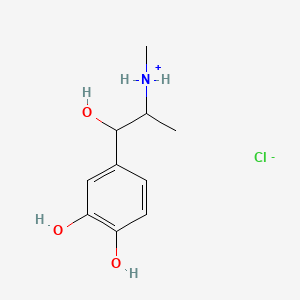
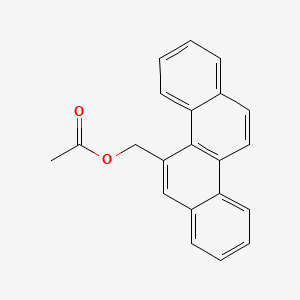
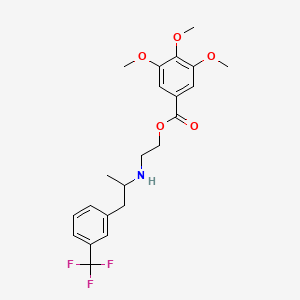

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
